6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine
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Overview
Description
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is a heterocyclic compound that features a fused furo-pyrimidine ring system. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of a bromomethyl group makes it a versatile intermediate for further chemical modifications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under acidic or basic conditions, followed by bromination to introduce the bromomethyl group. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the final product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the scalability of the production process. Additionally, purification methods like recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Cyclization Reactions: It can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Catalysts: Palladium, copper, and other transition metals.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an aminomethyl derivative, while oxidation can produce a corresponding aldehyde or carboxylic acid .
Scientific Research Applications
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine has several scientific research applications:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, including antiviral and anticancer compounds.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is employed in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially inhibiting their function. This interaction can affect various cellular pathways, leading to the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 6-Bromomethyl-5-formyl-1,3-dimethyluracil
- 6-Bromomethyl-2-oxo-4-phenyl-1,2-dihydropyrimidine
- 6-Bromomethyl-2-phenyl-4,5-dihydrofuro[2,3-d]pyrimidine
Uniqueness
6-(Bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine is unique due to its specific substitution pattern and the presence of the fused furo-pyrimidine ring system.
Properties
CAS No. |
255869-28-4 |
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Molecular Formula |
C14H13BrN2O |
Molecular Weight |
305.17 g/mol |
IUPAC Name |
6-(bromomethyl)-4-methyl-2-phenyl-5,6-dihydrofuro[2,3-d]pyrimidine |
InChI |
InChI=1S/C14H13BrN2O/c1-9-12-7-11(8-15)18-14(12)17-13(16-9)10-5-3-2-4-6-10/h2-6,11H,7-8H2,1H3 |
InChI Key |
MDGRMRFKTZLRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2CC(OC2=NC(=N1)C3=CC=CC=C3)CBr |
Origin of Product |
United States |
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